(E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile
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Overview
Description
(E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile is a complex organic compound that combines the structural features of butenedioic acid and quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile typically involves multi-step organic reactions
Preparation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring can be introduced by reacting the quinoxaline derivative with an appropriate piperazine derivative, such as 4-prop-2-enylpiperazine, under basic conditions.
Addition of Butenedioic Acid Group: The final step involves the addition of the butenedioic acid group, which can be achieved through a Michael addition reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be studied to understand its effects on the human body.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the production of other chemicals. Its versatility makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects may be mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione share structural similarities with (E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile.
Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)quinoxaline are similar in structure due to the presence of the piperazine ring.
Uniqueness
What sets this compound apart is its combination of the butenedioic acid group with the quinoxaline and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
Molecular Formula |
C20H21N5O4 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile |
InChI |
InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UHLVYEOCPBNJNA-WLHGVMLRSA-N |
Isomeric SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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